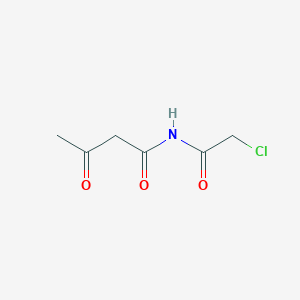
N-propylpyrimidin-2-amine
Overview
Description
N-propylpyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
1. A2B Adenosine Receptor Antagonism
N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, a series closely related to N-propylpyrimidin-2-amine, have been identified as potent and selective A2B adenosine receptor antagonists. These compounds, including one with significant affinity for the A2B receptor, demonstrate efficacy in functional in vitro models, suggesting potential applications in treating conditions related to this receptor (Vidal et al., 2007).
2. Antihypertensive Activity
6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, chemically similar to this compound, have been evaluated for antihypertensive activity. Some compounds, notably one derivative, have been found to lower blood pressure in hypertensive rats to normotensive levels at specific oral doses, showcasing their potential in managing hypertension (Bennett et al., 1981).
3. Anti-Cancer Activity Against NSCLC
4-Aryl-N-phenylpyrimidin-2-amines have been profiled for their anti-cancer activity towards non-small cell lung carcinoma (NSCLC) cells. Some newly synthesized compounds in this class showed potent anti-cancer activity, suggesting the potential of this compound analogs in cancer treatment (Toviwek et al., 2017).
4. Application in Alzheimer's Disease Treatment
2-Benzylpiperidin-N-benzylpyrimidin-4-amines, structurally related to this compound, have been investigated as multi-targeted Alzheimer's disease therapeutics. They exhibit anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities, indicating their potential in treating Alzheimer's disease (Mohamed et al., 2012).
5. Chemical Synthesis and Catalysis
The synthesis and evaluation of various derivatives of pyrimidin-2-amines, including compounds with N-propyl groups, have been explored for different applications in chemical synthesis and catalysis. These studies involve understanding the chemical properties and reactions of these compounds, which could be significant in developing new materials and pharmaceuticals (Ham et al., 2022).
Safety and Hazards
Future Directions
The future directions for research on N-propylpyrimidin-2-amine or similar compounds could include the development of new analogues with improved potency and selectivity for specific protein kinases . There is also potential for the development of new efficient antitrypanosomal compounds with less side effects .
Mechanism of Action
Target of Action
N-Propylpyrimidin-2-amine is a derivative of 2-aminopyrimidine . The primary targets of 2-aminopyrimidine derivatives are organisms causing diseases like sleeping sickness and malaria . These compounds have shown significant in vitro activities against Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .
Mode of Action
2-aminopyrimidine derivatives are known to interact with their targets, leading to changes that inhibit the growth of the disease-causing organisms . The influence of structural modifications on these activities is a topic of ongoing research .
Biochemical Pathways
This compound, as a 2-aminopyrimidine derivative, is likely involved in the purine and pyrimidine metabolic pathways . These pathways are crucial for the synthesis of nucleic acids RNA and DNA, which are essential for many biochemical processes . The compound may affect these pathways, leading to downstream effects that inhibit the growth of the targeted organisms .
Pharmacokinetics
A related compound, a novel pyrimidin-2-amine derivative, has shown good plasma stability and liver microsomal stability . These properties impact the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The result of the action of this compound is the inhibition of the growth of the targeted organisms, leading to potential therapeutic effects against diseases like sleeping sickness and malaria
properties
IUPAC Name |
N-propylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-4-8-7-9-5-3-6-10-7/h3,5-6H,2,4H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYBMNVOWYJIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




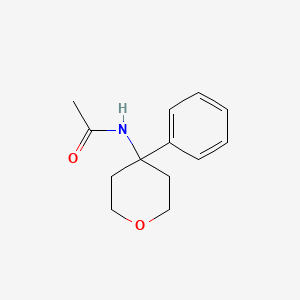
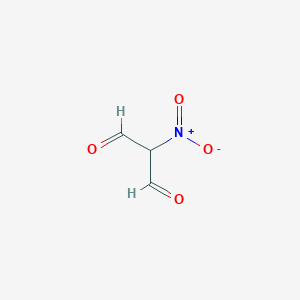


![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)
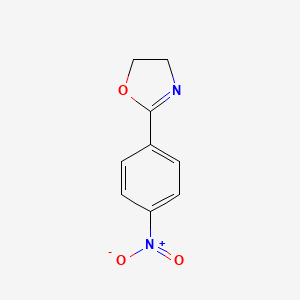
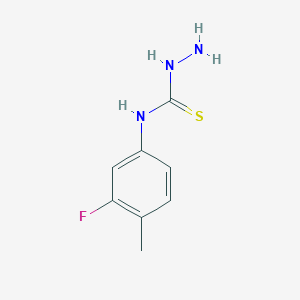
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)
![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)
![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)
![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)

